

Spectroscopic Profile of 2-Fluoropropanedioic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-fluoropropanedioic Acid

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This technical guide provides a detailed predictive analysis of the spectroscopic data for **2-fluoropropanedioic acid** (also known as 2-fluoromalonic acid). Due to a lack of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. The data herein is intended to serve as a valuable reference for the identification and characterization of **2-fluoropropanedioic acid** in a laboratory setting.

Predicted Spectroscopic Data

The anticipated spectroscopic data for **2-fluoropropanedioic acid** are summarized in the following tables. These predictions are derived from typical values for the functional groups present in the molecule, including carboxylic acids and organofluorine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-Fluoropropanedioic Acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~10.0 - 13.0	Singlet (broad)	-	2 x -COOH
~5.0 - 6.0	Doublet	$^2J_{\text{HF}} \approx 40\text{-}60$	-CHF-

Table 2: Predicted ^{13}C NMR Data for **2-Fluoropropanedioic Acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~165 - 175	Doublet	$^2J_{\text{CF}} \approx 20\text{-}50$	2 x -COOH
~85 - 95	Doublet	$^1J_{\text{CF}} \approx 160\text{-}250$	-CHF-

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Fluoropropanedioic Acid**

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
2500 - 3300	Strong, Broad	O-H Stretch	Carboxylic Acid
1690 - 1760	Strong	C=O Stretch	Carboxylic Acid
1210 - 1320	Medium	C-O Stretch	Carboxylic Acid
1000 - 1400	Strong	C-F Stretch	Alkyl Fluoride

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Fluoropropanedioic Acid**
(Molecular Weight: 122.05 g/mol)

m/z	Ion	Fragmentation Pathway
122	$[M]^+$	Molecular Ion
104	$[M - H_2O]^+$	Loss of Water
78	$[M - CO_2]^+$	Loss of Carbon Dioxide
77	$[M - COOH]^+$	Loss of Carboxyl Radical
45	$[COOH]^+$	Carboxyl Cation

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like **2-fluoropropanedioic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-fluoropropanedioic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - A larger number of scans will be required compared to 1H NMR due to the low natural abundance of ^{13}C .

- Employ a wider spectral width to encompass the full range of carbon chemical shifts.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The final spectrum is generated by ratioing the sample spectrum against the background spectrum.
 - Typically, spectra are collected over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry

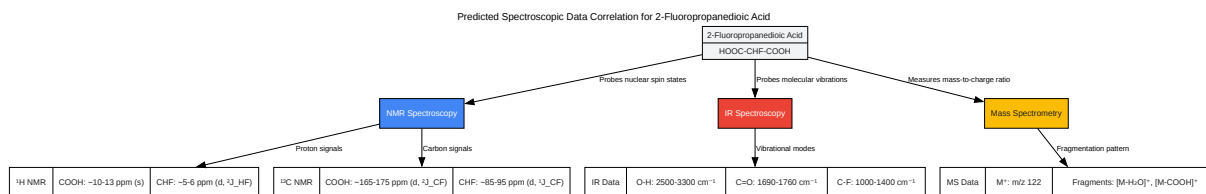
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:
 - Ionization: Introduce the sample solution into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. For EI, the sample is vaporized and bombarded

with a high-energy electron beam.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic-Structural Correlations

The following diagram illustrates the logical relationship between the predicted spectroscopic data and the molecular structure of **2-fluoropropanedioic acid**.



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Caption: Predicted spectroscopic data for **2-fluoropropanedioic acid**.

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